N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-9-7-11(12-16-9)13-17(14,15)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPLTMHNPKJGPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanesulfonamide typically involves the reaction of 5-methyl-1,2-oxazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
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Antimicrobial Activity:
- Research has indicated that derivatives of sulfonamides, including N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanesulfonamide, exhibit antimicrobial properties. A study demonstrated the synthesis of related compounds that showed effectiveness against various bacterial strains .
- Case Study: In one experiment, the compound was tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth. The structure-activity relationship (SAR) analysis suggested that modifications to the oxazole ring could enhance potency.
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Therapeutic Potential:
- The compound is being explored for its potential as a therapeutic agent for inflammatory diseases due to its ability to inhibit certain enzymes involved in inflammatory pathways.
- Case Study: A recent study focused on its effects on cytokine production in vitro, revealing that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
Agricultural Applications
- Herbicidal Activity:
- This compound has been investigated for its herbicidal properties. Its structural characteristics allow it to interact with specific plant metabolic pathways.
- Case Study: In controlled experiments, the compound demonstrated significant inhibitory effects on the growth of common weeds like barnyardgrass (Echinochloa crus-galli), suggesting its potential as a selective herbicide.
Summary of Research Findings
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact molecular pathways involved depend on the specific enzyme and the biological context .
Comparison with Similar Compounds
Structural Features and Modifications
The compound’s key structural elements include:
- Methanesulfonamide backbone : Provides hydrogen-bonding capacity and acidity (pKa ~10–11).
- 5-Methyl-1,2-oxazol-3-yl group : Enhances metabolic stability and influences binding interactions.
- Phenyl substituent : Modulates lipophilicity and electronic properties.
Table 1: Structural Comparison of Analogous Compounds
Pharmacokinetic Considerations
- Metabolic Stability : The 5-methyl-oxazole moiety may reduce oxidative metabolism, as seen in related compounds .
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanesulfonamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and various applications supported by recent research findings.
The molecular formula of this compound is with a molecular weight of 506.5 g/mol. The IUPAC name is N-[[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]carbamothioyl]-3,5-dinitrobenzamide. The compound features a sulfonamide group, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving nitrile oxides and alkynes.
- Addition of the Sulfonamide Group : This is done by reacting an amine with sulfonyl chloride.
- Final Coupling : The intermediate is coupled with a suitable compound to yield the target molecule.
Antimicrobial Properties
Research indicates that derivatives of sulfonamides, including this compound, exhibit significant antimicrobial activities. A study highlighted that various sulfonamide derivatives were tested against different microbial strains, showing promising results in inhibiting bacterial growth .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. The compound may interact with specific enzymes involved in metabolic pathways, potentially modulating their activity and offering therapeutic benefits in diseases characterized by enzyme dysregulation .
Antioxidant Activity
Some studies have reported antioxidant properties associated with compounds similar to this compound. These compounds showed effective radical scavenging activities, which could be beneficial in preventing oxidative stress-related diseases .
The mechanism of action for this compound likely involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit enzymatic activity or disrupt cellular processes critical for pathogen survival or disease progression .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for N-(5-methyl-1,2-oxazol-3-yl)-1-phenylmethanesulfonamide, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. For example, sulfamethoxazole reacts with benzoyl chloride in pyridine under reflux (84% yield), but microwave irradiation enhances efficiency (89% yield) by reducing reaction time and improving regioselectivity . Key parameters include solvent choice (DMF or pyridine), temperature control, and catalytic additives (e.g., acetic acid). Microwave-assisted synthesis is advantageous for scalability and reproducibility, as demonstrated in yields exceeding 90% for related sulfonamide derivatives .
Q. How is the crystal structure of this compound characterized, and what software is recommended for analysis?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is employed, with data collected using a Bruker Kappa APEXII CCD diffractometer. The compound crystallizes in a triclinic system (space group P1) with unit cell parameters a = 7.1881 Å, b = 10.6682 Å, c = 11.6865 Å, and angles α = 92.18°, β = 99.78°, γ = 99.61° . Hydrogen-bonding networks (e.g., O–H⋯N and N–H⋯N interactions) stabilize dimeric assemblies, forming 1D polymeric chains. SHELX programs (e.g., SHELXL for refinement) and WinGX/ORTEP-3 are critical for structure solution and visualization .
Advanced Research Questions
Q. How do structural modifications to the 5-methylisoxazole or sulfonamide moieties affect biological activity?
Methodological Answer: Substituents on the benzene ring and isoxazole group modulate interactions with biological targets. For example:
- Anticancer activity : Introducing electron-withdrawing groups (e.g., nitro or chloro) enhances EGFR tyrosine kinase inhibition (IC50 = 1.99 µM for derivative IMB-0523 vs. 7.37 µM for lamivudine) .
- Antibacterial activity : Methylation at the oxazole ring improves selectivity against resistant strains by altering hydrophobicity and binding pocket interactions .
Quantitative structure-activity relationship (QSAR) models and molecular docking (e.g., AutoDock Vina) validate these modifications .
Q. What role do hydrogen-bonding motifs play in the molecular packing and stability of this compound?
Methodological Answer: Intermolecular hydrogen bonds (e.g., O–H⋯N and N–H⋯O) form S(6) and R₂²(8) graph-set motifs, stabilizing dimeric units. These interactions propagate into 1D chains along the [101] direction, with π–π stacking (3.79 Å) between benzene rings further enhancing crystal stability . Graph-set analysis (Etter’s formalism) and Hirshfeld surface calculations quantify these interactions, revealing ~30% contribution from H-bonding to the total crystal energy .
Q. How can molecular docking elucidate the compound’s mechanism of action against viral or enzymatic targets?
Methodological Answer: Docking studies using Glide (Schrödinger Suite) or GOLD predict binding affinities to targets like monkeypox DNA polymerase. For example:
- The sulfonamide group forms hydrogen bonds with catalytic residues (e.g., Arg753 in EGFR).
- The 5-methylisoxazole moiety occupies hydrophobic pockets, reducing steric clashes .
Free energy perturbation (FEP) or molecular dynamics (MD) simulations (e.g., AMBER) refine these models by accounting for conformational flexibility .
Q. What are the metabolic pathways of this compound in biological systems, and how are its degradation products identified?
Methodological Answer: Biodegradation studies using Pseudomonas spp. reveal hydroxylation at the benzene ring, yielding hydroxy-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide as a primary metabolite . Liquid chromatography-mass spectrometry (LC-MS) and NMR confirm regioselectivity, while isotopic labeling tracks metabolic fate. Aerobic conditions favor complete mineralization, whereas anaerobic systems produce stable sulfonic acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
